molecular formula C11H22N2O B13359109 (1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol

(1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol

Cat. No.: B13359109
M. Wt: 198.31 g/mol
InChI Key: LHHBXEOFABPUQJ-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with a diazepane moiety, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under controlled conditions. For instance, the reaction of a cyclopentanone derivative with a diazepane derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The diazepane moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its chiral nature makes it a valuable tool for investigating stereoselective processes.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of certain products, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The diazepane moiety can bind to receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol shares similarities with other diazepane-containing compounds, such as diazepam and lorazepam.
  • Cyclopentane derivatives with different substituents can also be considered similar, such as cyclopentanone and cyclopentanol derivatives.

Uniqueness

What sets this compound apart is its specific combination of a cyclopentane ring and a diazepane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

(1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-ol

InChI

InChI=1S/C11H22N2O/c1-12-6-3-7-13(9-8-12)10-4-2-5-11(10)14/h10-11,14H,2-9H2,1H3/t10-,11-/m1/s1

InChI Key

LHHBXEOFABPUQJ-GHMZBOCLSA-N

Isomeric SMILES

CN1CCCN(CC1)[C@@H]2CCC[C@H]2O

Canonical SMILES

CN1CCCN(CC1)C2CCCC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.